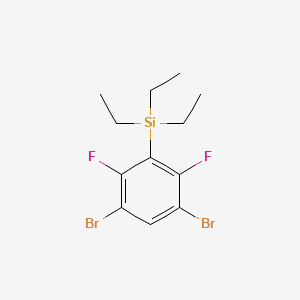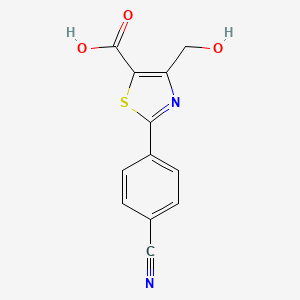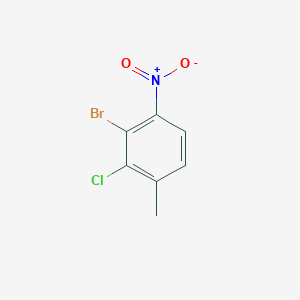
2-Bromo-3-chloro-4-methyl-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-4-methyl-1-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO2. It is a derivative of benzene, characterized by the presence of bromine, chlorine, methyl, and nitro substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-methyl-1-nitrobenzene typically involves multi-step reactions starting from benzene. The process includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated benzene undergoes bromination and chlorination using bromine and chlorine in the presence of catalysts like iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (nitro, bromo, and chloro), the compound is less reactive towards EAS.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups makes the compound susceptible to NAS, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of FeBr3.
Chlorination: Chlorine (Cl2) in the presence of FeCl3.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Major Products:
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzene Derivatives: Further substitution reactions yield various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2-Bromo-3-chloro-4-methyl-1-nitrobenzene finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-methyl-1-nitrobenzene involves its interaction with various molecular targets:
Electrophilic Sites: The nitro group acts as an electrophilic site, making the compound reactive towards nucleophiles.
Aromatic Ring: The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 2-Bromo-1-fluoro-4-nitrobenzene
- 1-Bromo-2-nitrobenzene
- 1-Bromo-4-nitrobenzene
Comparison:
- Reactivity: 2-Bromo-3-chloro-4-methyl-1-nitrobenzene has unique reactivity due to the combined effects of bromine, chlorine, methyl, and nitro groups. This makes it distinct from other similar compounds that may lack one or more of these substituents .
- Applications: While similar compounds are used in organic synthesis and industrial applications, the specific combination of substituents in this compound provides unique properties that are exploited in specialized research and industrial processes .
Properties
CAS No. |
919522-58-0 |
|---|---|
Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.48 g/mol |
IUPAC Name |
3-bromo-2-chloro-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-3-5(10(11)12)6(8)7(4)9/h2-3H,1H3 |
InChI Key |
UCORFPLFGUQUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)
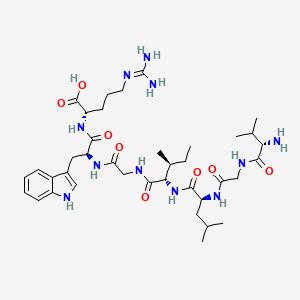
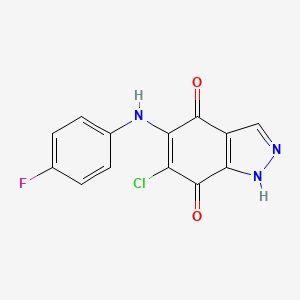
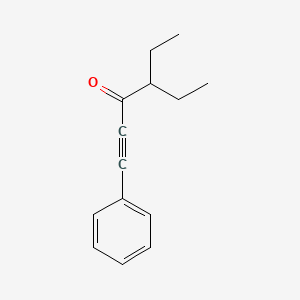
![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)
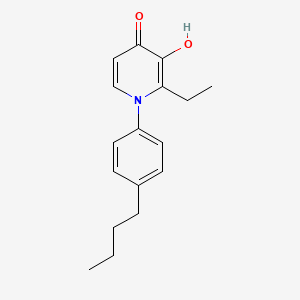

![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)


